

A Technical Guide to the Spectroscopic Characterization of 4-(Aminomethyl)phenylalanine

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Compound of Interest

Compound Name: **4-(Aminomethyl)phenylalanine**

Cat. No.: **B111946**

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This guide provides an in-depth analysis of the expected spectroscopic data for the non-canonical amino acid **4-(aminomethyl)phenylalanine**. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with data from closely related analogs to offer a comprehensive characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct, publicly available spectra for this specific compound are limited, this guide establishes a robust framework for its identification and structural verification.

Introduction to 4-(Aminomethyl)phenylalanine: A Unique Building Block

4-(Aminomethyl)phenylalanine is a derivative of the natural amino acid phenylalanine, distinguished by an aminomethyl group at the para-position of the phenyl ring. This modification introduces a secondary basic center, enhancing its potential for creating novel peptide structures with unique conformational properties and biological activities. Its applications are primarily in peptide synthesis and pharmaceutical development, where it serves as a versatile building block for creating therapeutic peptides and other bioactive molecules.^{[1][2][3]} Accurate structural elucidation through spectroscopic methods is paramount for its effective utilization in research and development.

The molecular structure of **4-(aminomethyl)phenylalanine** is presented below. This structure forms the basis for all subsequent spectroscopic predictions.

Figure 1: Molecular structure of **4-(Aminomethyl)phenylalanine** with key atoms labeled for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **4-(aminomethyl)phenylalanine**, both ^1H and ^{13}C NMR are essential for confirming its structure.

^1H NMR Spectroscopy

The ^1H NMR spectrum will provide information on the number of different types of protons and their connectivity. Due to the presence of two amino groups and a carboxylic acid, the spectrum will be highly dependent on the solvent and pH. In a deuterated solvent like D_2O , the labile protons of the amino and carboxyl groups will exchange with deuterium and will not be observed.

Table 1: Predicted ^1H NMR Chemical Shifts for **4-(Aminomethyl)phenylalanine** in D_2O

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale and Comparative Data
Aromatic (C_6H_4)	7.2 - 7.4	Multiplet (AA'BB' system)	4H	The para-substituted aromatic ring will give rise to two sets of chemically equivalent protons. This is similar to the aromatic signals in phenylalanine, which appear around 7.3-7.4 ppm.[4]
α -H	~4.0	Doublet of doublets (dd) or Triplet (t)	1H	The alpha-proton is coupled to the two diastereotopic β -protons. Its chemical shift is influenced by the adjacent amino and carboxyl groups. For comparison, the α -H in phenylalanine in D_2O is at approximately 3.98 ppm.[4]
β -H ₂	~3.1 - 3.3	Multiplet	2H	These protons are diastereotopic

and coupled to the α -H, resulting in a complex multiplet. In phenylalanine, these protons appear as a multiplet around 3.1-3.3 ppm.[4]

The benzylic protons of the aminomethyl group are expected to be a singlet as they are not coupled to other protons.

-CH ₂ -NH ₂	-3.8 - 4.0	Singlet (s)	2H	In a related precursor, N-Boc-4-aminomethyl-L-phenylalanine, the benzylic protons appear as a singlet at 3.82 ppm.[5]
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¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for **4-(Aminomethyl)phenylalanine**

Carbon(s)	Predicted Chemical Shift (δ , ppm)	Rationale and Comparative Data
Carboxyl (-COOH)	170 - 175	The chemical shift of the carboxylic acid carbon is characteristic. In phenylalanine, it appears around 176 ppm.[4]
Aromatic C (quaternary, C-NH ₂)	130 - 140	The carbon attached to the aminomethyl group will be downfield due to substitution.
Aromatic CH	128 - 132	The aromatic carbons will have chemical shifts similar to those in phenylalanine, which are observed around 130-132 ppm.[4]
α -C	55 - 60	The alpha-carbon is in a typical range for amino acids. In phenylalanine, it is at approximately 58.7 ppm.[4]
β -C	35 - 40	The beta-carbon's chemical shift is influenced by the aromatic ring. In phenylalanine, it is around 39.1 ppm.[4]
-CH ₂ -NH ₂	40 - 45	This benzylic carbon is expected in this region due to the attached nitrogen.

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **4-(aminomethyl)phenylalanine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., DSS or TMS).

- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure high resolution.
- ^1H NMR Acquisition: Acquire a one-dimensional ^1H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. An overnight acquisition may be necessary due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-(aminomethyl)phenylalanine** is expected to show characteristic absorption bands for its amino, carboxylic acid, and aromatic moieties.

Table 3: Predicted IR Absorption Bands for **4-(Aminomethyl)phenylalanine**

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Type	Rationale and Comparative Data
O-H (Carboxylic Acid)	2500 - 3300 (broad)	Stretching	The broadness is due to hydrogen bonding. This is a characteristic feature of carboxylic acids.
N-H (Amino groups)	3200 - 3500	Stretching	The primary amino groups will show two bands in this region. This is consistent with the IR spectra of other amino acids.[6][7]
C=O (Carboxylic Acid)	1700 - 1725	Stretching	The carbonyl stretch of the carboxylic acid is a strong, sharp peak.
C=C (Aromatic)	1450 - 1600	Stretching	These absorptions are characteristic of the phenyl ring. Phenylalanine shows similar peaks.[6]
N-H (Amino groups)	1550 - 1650	Bending	The scissoring vibration of the NH ₂ groups.
C-N	1000 - 1250	Stretching	These bands correspond to the stretching vibrations of the C-N bonds of the amino groups.

Experimental Protocol for IR Data Acquisition

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
- Background Spectrum: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
- Sample Spectrum: Place the sample in the IR beam and acquire the spectrum.
- Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

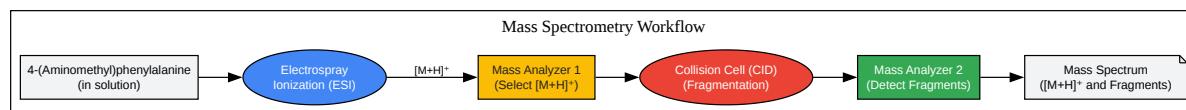
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-(aminomethyl)phenylalanine**, electrospray ionization (ESI) is a suitable technique.

Table 4: Predicted Mass Spectrometry Data for **4-(Aminomethyl)phenylalanine**

Ion	Predicted m/z	Rationale
$[\text{M}+\text{H}]^+$	195.23	The protonated molecular ion is expected to be the base peak in positive ion mode ESI-MS. The molecular formula is $\text{C}_{10}\text{H}_{14}\text{N}_2\text{O}_2$ and the molecular weight is 194.23 g/mol . ^{[8][9]}
$[\text{M}-\text{H}]^-$	193.21	The deprotonated molecular ion would be observed in negative ion mode.
Fragmentation Ions	Varies	Common fragmentation pathways include the loss of H_2O , CO_2 , and the cleavage of the side chain.

Experimental Protocol for MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of the sample (1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid for positive ion mode.
- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
- Tandem MS (MS/MS): To obtain structural information, perform a tandem MS experiment by isolating the $[\text{M}+\text{H}]^+$ ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.



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Figure 2: A generalized workflow for obtaining structural information of **4-(Aminomethyl)phenylalanine** using tandem mass spectrometry.

Conclusion

The structural characterization of **4-(aminomethyl)phenylalanine** relies on a combination of modern spectroscopic techniques. This guide has provided a detailed overview of the expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and supported by comparative data from related molecules. The provided protocols offer a starting point for researchers to obtain high-quality data for this unique and valuable non-canonical amino acid, ensuring its purity and structural integrity for applications in peptide synthesis and drug discovery.

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